“2-(Benzo[d]thiazol-2-yloxy)acetic acid” is a chemical compound with the molecular formula C9H7NO3S . It is a useful research chemical .
The molecular structure of “2-(Benzo[d]thiazol-2-yloxy)acetic acid” consists of a benzothiazole ring attached to an oxyacetic acid group . The InChI code for this compound is 1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12)
.
The physical and chemical properties of “2-(Benzo[d]thiazol-2-yloxy)acetic acid” include a molecular weight of 209.22 g/mol, a XLogP3 value of 1.7, one hydrogen bond donor count, five hydrogen bond acceptor count, and three rotatable bond count . The exact mass and monoisotopic mass of the compound are 209.01466426 g/mol .
2-(Benzo[d]thiazol-2-yloxy)acetic acid, also known as a derivative of benzoisothiazolone, is an organic compound with significant relevance in chemical synthesis and biological applications. This compound is characterized by its unique structure, which combines elements of both acetic acid and benzo[d]thiazole, a heterocyclic aromatic compound. The systematic name reflects its chemical structure, indicating the presence of a benzo[d]thiazole moiety linked to an acetic acid group.
This compound falls under the class of organic compounds known as phenoxyacetic acid derivatives. These derivatives typically contain an anisole structure where the methane group is linked to acetic acid or its derivatives. The compound's IUPAC name is 2-(benzo[d]thiazol-2-yloxy)acetic acid, with the molecular formula and a molecular weight of approximately 209.22 g/mol .
The synthesis of 2-(benzo[d]thiazol-2-yloxy)acetic acid can be achieved through several methods, commonly involving the reaction of benzo[d]isothiazol-3(2H)-one with chloroacetic acid in the presence of a base such as sodium hydroxide. The procedure typically includes:
The molecular structure of 2-(benzo[d]thiazol-2-yloxy)acetic acid features a planar benzoisothiazolone ring system with minimal deviation from planarity (maximum deviation of 0.013 Å). The compound exhibits hydrogen bonding interactions, specifically O—H⋯O hydrogen bonds that form one-dimensional chains in the crystal lattice .
The key structural details include:
The primary reactions involving 2-(benzo[d]thiazol-2-yloxy)acetic acid are related to its use as an intermediate in synthesizing various benzisothiazolone derivatives, which are known for their biological activity, including antibacterial and antifungal properties .
In synthetic applications, this compound may undergo:
The mechanism of action for 2-(benzo[d]thiazol-2-yloxy)acetic acid primarily relates to its biological activities attributed to its structural features. The electron-rich nature of the benzothiazole ring enhances its interaction with biological targets, potentially leading to inhibition of bacterial growth or fungal proliferation through disruption of metabolic pathways .
The physical properties of 2-(benzo[d]thiazol-2-yloxy)acetic acid include:
Chemical properties include:
Relevant analytical techniques such as X-ray diffraction have been utilized to confirm its crystalline structure and purity .
2-(benzo[d]thiazol-2-yloxy)acetic acid has significant applications in:
Research continues into expanding its applications based on its biological activity and chemical reactivity .
Benzothiazole represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile pharmacological profile and ability to interact with diverse biological targets. Structurally, it consists of a benzene ring fused to a thiazole ring, conferring remarkable stability and electronic properties that facilitate binding with enzymes and receptors. This bicyclic system serves as a molecular platform for designing bioactive compounds, where strategic substitutions at the 2-position (particularly) or on the benzene ring can fine-tune potency, selectivity, and pharmacokinetic properties [3] [9]. The scaffold's intrinsic bioactivity stems from its ability to participate in hydrogen bonding, π-π stacking, hydrophobic interactions, and metal coordination, making it adaptable for targeting neurological, oncological, infectious, and metabolic diseases [6].
Table 1: Therapeutic Applications of Benzothiazole Derivatives
Therapeutic Area | Biological Activity | Representative Compound/Study Findings |
---|---|---|
Neurology | Anticonvulsant | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole (ED~50~ = 160.4 mg/kg in MES test) [3] |
Neurodegeneration | Acetylcholinesterase (AChE) Inhibition | 4-(Benzo[d]thiazol-2-yl) phenol-coumarin hybrids (IC~50~ down to 2.7 µM) |
Dermatology | Tyrosinase Inhibition (Anti-melanogenic) | (Z)-2-(Benzo[d]thiazol-2-ylamino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one derivatives [6] |
Antifungal | Plasma Membrane H+-ATPase (Pma1p) Inhibition | 2-(Benzo[d]thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanones (IC~50~ = 8 µM) [9] |
Recent research underscores the scaffold's significance in central nervous system disorders. Benzothiazole derivatives incorporating dimethylpyrazole moieties demonstrate potent anticonvulsant activity in maximal electroshock (MES) models, acting via GABAergic neurotransmission enhancement – a crucial pathway in epilepsy management [3]. Similarly, molecular hybridization strategies exploit benzothiazole's capacity to enhance binding within the peripheral anionic site (PAS) and catalytic anionic site (CAS) of acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapeutics. Coumarin-benzothiazole hybrids achieve low micromolar IC~50~ values, highlighting synergistic effects when this scaffold is conjugated with other pharmacophores . Beyond neurology, benzothiazoles exhibit potent tyrosinase inhibitory activity via competitive binding at the enzyme's active site, disrupting melanin synthesis pathways relevant to hyperpigmentation disorders [6]. Furthermore, their role as antifungal agents targeting the essential fungal plasma membrane proton pump (Pma1p) demonstrates broad mechanistic utility, where derivatives like 2-(benzo[d]thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanones disrupt cellular pH homeostasis [9].
2-(Benzo[d]thiazol-2-yloxy)acetic acid (CAS 2875-32-3, C~9~H~7~NO~3~S, MW 209.22 g/mol) possesses distinct structural features that enhance its utility as a synthetic intermediate and pharmacophore component. The molecule integrates the planar, aromatic benzothiazole core with a flexible acetic acid side chain linked via an ether oxygen (SMILES: OC(=O)COC1=NC2=C(S1)C=CC=C2) [1] [7] [10]. This oxyacetic acid linker introduces critical properties:
Table 2: Structural Comparison of Key Benzothiazole Carboxylic Acid Derivatives
Property | 2-(Benzo[d]thiazol-2-yloxy)acetic Acid | 2-(Benzo[d]thiazol-2-yl)acetic Acid (CAS 29182-45-4) |
---|---|---|
Molecular Formula | C~9~H~7~NO~3~S | C~9~H~7~NO~2~S |
Molecular Weight | 209.22 g/mol | 193.22 g/mol |
Key Linker | -O-CH~2~-COOH (Ether-Acetic Acid) | -CH~2~-COOH (Direct Acetic Acid) |
Hydrogen Bond Acceptors | 4 | 3 |
SMILES | OC(=O)COC1=NC2=C(S1)C=CC=C2 | O=C(O)CC1=NC2=CC=CC=C2S1 |
LogP (Calculated) | 1.76 [1] | ~2.1 (Estimated) |
Primary Applications | Conjugation handle, metal chelation, polar linker | Direct enzyme inhibition (e.g., analogous to indole acetic acids) |
The oxyacetic acid linker profoundly influences molecular properties compared to direct acetic acid attachment (e.g., 2-(benzo[d]thiazol-2-yl)acetic acid, CAS 29182-45-4 [8]). The ether oxygen increases overall polarity, lowers calculated LogP (1.76 vs. ~2.1), and expands spatial separation between the benzothiazole and the acid group. This separation is exploited in drug design to tether the benzothiazole to additional bioactive fragments without steric clash. For instance, derivatives like the (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-ones utilize analogous benzothiazole building blocks for tyrosinase inhibition [6]. Similarly, the acetic acid moiety in structures like 4-(benzo[d]thiazole-2-yl) phenols allows for further alkylation to generate linkers for hybrid molecules targeting AChE . The compound's stability under standard storage (Sealed in dry, 2-8°C [1] [7] [10]) further supports its synthetic utility. Computational studies suggest moderate lipophilicity (LogP ~1.76) balanced by good H-bonding capacity, indicating potential for reasonable membrane permeability while retaining solubility – a key consideration for central nervous system agents or topical applications where benzothiazoles are prominent [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7